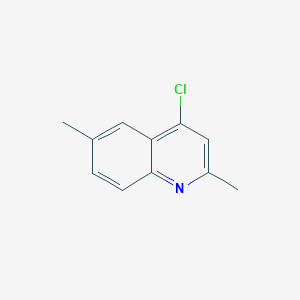

4-Chloro-2,6-dimethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33838. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUAZNLPQSKHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283861 | |

| Record name | 4-chloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-08-2 | |

| Record name | 6270-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6270-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-dimethylquinoline

Abstract: 4-Chloro-2,6-dimethylquinoline is a halogenated heterocyclic compound of significant interest to the scientific and drug development communities. Its quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern—a chloro group at the 4-position and methyl groups at the 2- and 6-positions—renders it a versatile building block for the synthesis of novel bioactive molecules. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution, providing a key reaction site for molecular elaboration. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, grounded in established chemical principles and supported by authoritative references.

Section 1: Core Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are crucial for designing reaction conditions, purification protocols, and formulation strategies. The presence of the chlorine atom and the aromatic system dictates its solubility, which is generally low in aqueous media but higher in common organic solvents such as ethanol and acetone, a trait common to many quinoline derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6270-08-2 | |

| Molecular Formula | C₁₁H₁₀ClN | |

| Molecular Weight | 191.66 g/mol | |

| Physical Form | Solid | |

| InChI Key | USUAZNLPQSKHJH-UHFFFAOYSA-N | |

| Solubility | Low in water; soluble in organic solvents. | Inferred from |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a two-step process starting from a suitable aniline precursor. This approach leverages well-established quinoline synthesis reactions followed by a robust chlorination step.

Expertise & Causality: The most field-proven and adaptable route involves the initial construction of the corresponding 4-hydroxyquinoline (quinolin-4-one) tautomer, followed by dehydroxy-chlorination. The quinolin-4-one is a stable, often crystalline intermediate that is readily purified. The subsequent chlorination with an agent like phosphorus oxychloride (POCl₃) is a highly effective and widely used transformation for converting hydroxyl groups on electron-deficient heterocycles into chlorides.[1][2] This method is preferred over direct synthesis from a chlorinated aniline due to the potential for side reactions and the robust nature of the POCl₃ reaction.

Proposed Synthetic Workflow

The synthesis begins with the Conrad-Limpach reaction between 2,6-dimethylaniline and a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate, which is then thermally cyclized to yield 2,6-dimethylquinolin-4-one. The final step is the chlorination of this intermediate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 2,6-Dimethylquinolin-4-one

-

Reactant Preparation: In a flask equipped with a reflux condenser, combine 2,6-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Condensation: Heat the mixture at 140-150°C for 2 hours. The water and ethanol formed during the reaction are distilled off.

-

Cyclization: Cool the reaction mixture slightly and add it portion-wise to a pre-heated high-boiling point solvent such as Dowtherm A or diphenyl ether at 250°C. Maintain this temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).

-

Work-up and Purification: Allow the mixture to cool to below 100°C and dilute with hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry. The crude product can be recrystallized from ethanol or a similar solvent to yield pure 2,6-dimethylquinolin-4-one.

Step 2: Synthesis of this compound

-

Reaction Setup: To 2,6-dimethylquinolin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.[3]

-

Chlorination: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[2]

-

Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a base (e.g., sodium carbonate solution or aqueous ammonia) until a precipitate forms.

-

Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization.

Section 3: Chemical Reactivity and Reaction Mechanisms

The primary site of reactivity on this compound is the C4 carbon. The electron-withdrawing effect of the ring nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SₙAr).[4][5] This reaction is a cornerstone for the functionalization of the quinoline scaffold.[6]

Trustworthiness & Causality: The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The aromaticity of the quinoline ring is temporarily broken. In the second, typically fast step, the chloride ion is expelled as a leaving group, restoring the aromatic system and yielding the 4-substituted product. This predictable and high-yielding reaction makes this compound an exceptionally valuable synthetic intermediate.

General Reaction Scheme: Nucleophilic Aromatic Substitution (SₙAr)

Caption: General workflow for SₙAr on this compound.

Detailed Experimental Protocol (General Amination)

-

Reaction Setup: In a suitable solvent (e.g., ethanol, isopropanol, or DMF), dissolve this compound (1.0 eq).

-

Nucleophile Addition: Add the desired amine nucleophile (1.0–1.2 eq).[4] For less reactive amines, a base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl formed. In some cases, acid catalysis can accelerate the reaction.[6]

-

Reaction Conditions: Heat the mixture to reflux or use microwave irradiation to reduce reaction times.[4] Monitor the reaction by TLC until completion.

-

Work-up and Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-amino-2,6-dimethylquinoline derivative.

Section 4: Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Two singlets for the methyl groups (C2-CH₃ and C6-CH₃), likely in the δ 2.4-2.8 ppm range. - A singlet for the H3 proton. - A set of signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the H5, H7, and H8 protons, showing characteristic coupling patterns (e.g., a doublet for H8, a doublet of doublets for H7). |

| ¹³C NMR | - Eleven distinct carbon signals. - Signals for the two methyl carbons. - The C4 carbon signal would be significantly influenced by the attached chlorine. - Quaternary carbon signals (C2, C4, C6, C4a, C8a) would be identifiable by their chemical shifts and lack of attached protons. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) cluster at m/z 191 and 193 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

| FTIR | - C-H stretching vibrations (aromatic and aliphatic) above 3000 cm⁻¹ and around 2900-3000 cm⁻¹. - C=C and C=N stretching vibrations characteristic of the quinoline ring in the 1500-1650 cm⁻¹ region. - A C-Cl stretching vibration, typically in the 1000-1100 cm⁻¹ region. |

Section 5: Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[11] this compound serves as a critical intermediate for creating libraries of novel compounds for screening. The ability to easily displace the C4-chloro group allows for the introduction of a wide variety of functional groups, including amines, ethers, and thioethers, enabling the systematic exploration of structure-activity relationships (SAR).

Derivatives of chloroquinolines are investigated for a range of therapeutic applications, including:

-

Antimalarial Agents: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine.

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents are based on quinoline and quinazoline scaffolds.[12]

-

Antibacterial and Antifungal Agents: The quinoline nucleus is found in various compounds with potent antimicrobial properties.[11]

The 2,6-dimethyl substitution pattern provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates, potentially improving potency, selectivity, or metabolic stability.

Section 6: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, adhering to standard safety protocols.

-

Hazard Classifications: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1).

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a dry, cool place.

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

-

ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. [Link]

-

ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylquinoline. PubChem. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Mdpi.com. [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. Ningboinno.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dimethylquinoline. PubChem. [Link]

-

Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. J-ics.org. [Link]

-

Organic-chemistry.org. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic-chemistry.org. [Link]

-

SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Spectrabase.com. [Link]

-

ResearchGate. (n.d.). Synthesis of this compound. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 24596-18-7,4-CHLORO-2,6-DIMETHYLANILINE. Lookchem.com. [Link]

-

National Center for Biotechnology Information. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

-

Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Semanticscholar.org. [Link]

-

Nature. (2024). Meldrum's acid assisted formation of tetrahydroquinolin‐2‐one derivatives a short synthetic pathway to the biologic. Nature.com. [Link]

-

MDPI. (2022). methanone. Mdpi.com. [Link]

-

ChemSynthesis. (2025). 4-butyl-6-chloro-2-phenylquinoline. Chemsynthesis.com. [Link]

-

SpectraBase. (n.d.). 2,6-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. Spectrabase.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem. [Link]

-

ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2,5-dimethylquinoline. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4,6-Dimethylquinoline | C11H11N | CID 70005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

4-Chloro-2,6-dimethylquinoline synthesis starting materials

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethylquinoline

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other functional molecules.[1] This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the most efficient and widely adopted two-step pathway. We will delve into the strategic selection of starting materials, explore the underlying reaction mechanisms, and present detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the causality behind the synthetic choices and a practical framework for implementation.

Strategic Overview: The Quinolone Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the 2,6-dimethylquinolin-4-ol heterocyclic core, followed by a targeted chlorination of the 4-position. This pathway is favored due to its high regioselectivity and the ready availability of the starting materials.

The overall synthetic workflow can be visualized as follows:

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of 2,6-Dimethylquinolin-4-ol

The foundational step in this pathway is the construction of the quinolone ring system using the Conrad-Limpach synthesis. This classic reaction involves the condensation of an aniline with a β-ketoester.

Starting Materials: A Strategic Choice

The selection of starting materials directly dictates the substitution pattern of the resulting quinoline ring.

-

p-Toluidine (4-methylaniline): This aromatic amine serves as the backbone of the molecule. It provides the benzene ring and, crucially, the methyl group at what will become the 6-position of the quinoline core.

-

Ethyl Acetoacetate: This β-ketoester is the source for the pyridine portion of the heterocycle. It provides the C2-methyl group, the C3-carbon, and the C4-carbonyl (which tautomerizes to a hydroxyl group) of the quinolin-4-ol product.[2]

Reaction Mechanism

The Conrad-Limpach synthesis proceeds in two distinct phases: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.

-

Enamine Formation: The nucleophilic amino group of p-toluidine attacks the electrophilic keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to yield ethyl 3-(p-tolylamino)crotonate.

-

Thermal Cyclization: At elevated temperatures (typically >250 °C), an intramolecular Friedel-Crafts-type acylation occurs. The enamine attacks the aromatic ring to form a new six-membered ring. This cyclization is followed by the elimination of ethanol and subsequent tautomerization to yield the highly stable 2,6-dimethylquinolin-4-ol.[2]

Caption: Conrad-Limpach reaction mechanism.

Experimental Protocol: Synthesis of 2,6-Dimethylquinolin-4-ol

This protocol is a synthesized representation of standard laboratory procedures and should be performed with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a condenser, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Initial Condensation: Heat the mixture gently to 110-120 °C for 1 hour. Water will be evolved during this step as the enamine intermediate forms.

-

Cyclization: Transfer the reaction mixture to a high-boiling point solvent such as Dowtherm A or paraffin oil. Heat the solution rapidly to 250-260 °C and maintain this temperature for 15-20 minutes. The product will begin to precipitate.

-

Workup and Purification: Allow the mixture to cool to below 100 °C. Add toluene or ethanol to dilute the mixture and filter the precipitated solid. Wash the solid thoroughly with ethanol and then diethyl ether to remove residual solvent and starting materials.

-

Validation: The product, 2,6-dimethylquinolin-4-ol, should be a solid.[3] Confirm its identity via melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

| Parameter | Typical Value | Source |

| Product Name | 4-Hydroxy-2,6-dimethylquinoline | [4] |

| Alternate Name | 2,6-Dimethyl-4(1H)-quinolinone | [3] |

| CAS Number | 15644-82-3 | [4] |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 283-287 °C | [3] |

| Typical Yield | 70-85% |

Part II: Chlorination of 2,6-Dimethylquinolin-4-ol

The conversion of the 4-quinolone to the 4-chloroquinoline is a critical step that activates the position for further nucleophilic substitution. This transformation is reliably achieved using a strong deoxychlorinating agent.

Reagent Analysis: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. It acts as a powerful chlorinating and dehydrating agent, effectively replacing the hydroxyl group with a chlorine atom.[5]

Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolinone form. The oxygen atom of the quinolinone is nucleophilic and attacks the electrophilic phosphorus atom of POCl₃. This initiates a cascade that ultimately results in the substitution of the oxygen with a chlorine atom.

Safety: POCl₃ is highly corrosive and reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Reaction Mechanism

-

Activation: The carbonyl oxygen of the quinolinone tautomer attacks POCl₃, displacing a chloride ion and forming a dichlorophosphoryl intermediate.

-

Chloride Attack: A chloride ion (from POCl₃ or another source) then acts as a nucleophile, attacking the C4 position of the quinoline ring.

-

Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final this compound product.

Caption: Mechanism for chlorination using POCl₃.

Experimental Protocol: Synthesis of this compound

This protocol involves hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2,6-dimethylquinolin-4-ol (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. The reaction is often run with POCl₃ serving as both the reagent and the solvent.

-

Reaction Conditions: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice. This step is highly exothermic and must be done with caution in a fume hood. The acidic solution is then neutralized with a base, such as aqueous ammonia or sodium hydroxide solution, until it is alkaline (pH > 8).

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

-

Validation: The final product is a solid.[6] Confirm its identity and purity via melting point, NMR, and mass spectrometry.

| Parameter | Value | Source |

| Product Name | This compound | [6] |

| CAS Number | 6270-08-2 | [6] |

| Molecular Formula | C₁₁H₁₀ClN | [6] |

| Molecular Weight | 191.66 g/mol | [6] |

| Appearance | Solid | [6] |

| Typical Yield | 80-95% |

Alternative Synthetic Considerations

While the quinolone pathway is dominant, other named reactions can produce the 2,6-dimethylquinoline core, such as the Doebner-von Miller reaction .[7][8] This approach would involve reacting p-toluidine with an α,β-unsaturated carbonyl compound like crotonaldehyde under acidic conditions.[9] However, this yields 2,6-dimethylquinoline directly. Introducing a chlorine atom specifically at the 4-position of this stable aromatic system is significantly more challenging and less regioselective than converting the 4-quinolone. Therefore, the Conrad-Limpach/chlorination sequence remains the most logical and efficient strategy.

Conclusion

The synthesis of this compound is a well-established process that hinges on a strategic, two-step approach. By first constructing the 2,6-dimethylquinolin-4-ol core from p-toluidine and ethyl acetoacetate via the Conrad-Limpach synthesis, a precursor is formed that is perfectly primed for regioselective chlorination at the 4-position using phosphorus oxychloride. This guide has detailed the rationale behind the choice of starting materials, elucidated the reaction mechanisms, and provided robust protocols to empower researchers in the successful synthesis of this valuable chemical intermediate.

References

- Doebner–Miller reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]

- Combes Quinoline Synthesis. [Source Type: PDF Document]. [URL: https://www.slideshare.net/slideshow/combes-quinoline-synthesispdf/251288225]

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1379768/full]

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019904/]

- Doebner-Miller Reaction. SynArchive. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]

- Synthesis of this compound. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-chloro-2-6-dimethylquinoline_fig1_283501726]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://www.iipseries.org/full-text/futuristic-trends-in-chemical-material-sciences-nano-technology-volume-3-book-12-part-2/chapter-8-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview]

- Combes quinoline synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Source Type: PDF Document]. [URL: https://www.tsijournals.com/articles/an-efficient-approach-to-4chloro-quinolines-via-tmsclmediated-cascade-cyclization-of-orthopropynol-phenyl-azides.pdf]

- Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]

- Combes Quinoline Synthesis PDF. Scribd. [URL: https://www.scribd.com/document/531776953/Combes-Quinoline-Synthesis-pdf]

- What are the applications and preparation methods of 4-CHLOROQUINOLINE?. Chemical LAND21. [URL: https://www.chemicalland21.com/faq/4-CHLOROQUINOLINE.htm]

- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support-center/doebner-von-miller-quinoline-synthesis]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7294246/]

- Process for the preparation of 4-chloroquinolines. Google Patents. [URL: https://patents.google.

- Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/627008]

- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8775836/]

- 4-Hydroxy-2,6-dimethylquinoline. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-hydroxy-2-6-dimethylquinoline-15644-82-3]

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [URL: https://www.mdpi.com/1420-3049/7/5/418]

- Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/exploring-the-utility-of-2-6-dimethylquinoline-in-modern-pharmaceutical-synthesis]

- 4-Hydroxy-2,6-dimethylquinoline 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/686174]

- 4-hydroxy-2,6-dimethylquinoline (C11H11NO). PubChemLite. [URL: https://pubchemlite.com/compound/2%2C6-dimethyl-1H-quinolin-4-one/4-hydroxy-2%2C6-dimethylquinoline]

- 4-HYDROXY-2,6-DIMETHYLQUINOLINE, 97%. Research Scientific. [URL: https://researchscientific.com/4-hydroxy-2-6-dimethylquinoline-97]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2,6-dimethylquinoline 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound AldrichCPR 6270-08-2 [sigmaaldrich.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of 4-Chloro-2,6-dimethylquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 4-Chloro-2,6-dimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation and methodologies are grounded in established principles and comparative analysis with structurally related molecules.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom at the 4-position and methyl groups at the 2- and 6-positions significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics. Accurate interpretation of its spectral data is paramount for confirming its identity and purity in synthetic and medicinal chemistry applications.

Compound Profile:

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| CAS Number | 6270-08-2 | [1] |

Synthesis Pathway and Spectroscopic Analysis Workflow

The synthesis of this compound typically involves the chlorination of a corresponding hydroxyquinoline precursor. A common synthetic route is the treatment of 2,6-dimethylquinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting crude product is then purified and subjected to a suite of spectroscopic analyses to confirm its structure.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoline ring. The predicted chemical shifts are based on data from analogous compounds such as 2,6-dimethylquinoline and 4-chloroquinoline, considering the electronic effects of the substituents.[2][3]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9-8.1 | d | 1H | H-5 | The peri-proton to the nitrogen is expected to be downfield. |

| ~ 7.6-7.8 | d | 1H | H-8 | Aromatic proton on the benzene ring. |

| ~ 7.4-7.6 | dd | 1H | H-7 | Aromatic proton coupled to H-5 and H-8. |

| ~ 7.3 | s | 1H | H-3 | The presence of the chloro group at C-4 and the methyl at C-2 will influence this singlet. |

| ~ 2.6 | s | 3H | C6-CH₃ | Aromatic methyl group. |

| ~ 2.5 | s | 3H | C2-CH₃ | Methyl group attached to the heterocyclic ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | C-2 | Carbon bearing a methyl group and adjacent to nitrogen. |

| ~ 148 | C-8a | Quaternary carbon at the ring junction. |

| ~ 145 | C-4 | Carbon bearing the chloro substituent, expected to be deshielded. |

| ~ 135 | C-6 | Carbon with a methyl substituent. |

| ~ 130 | C-8 | Aromatic CH. |

| ~ 128 | C-5 | Aromatic CH. |

| ~ 125 | C-4a | Quaternary carbon at the ring junction. |

| ~ 123 | C-7 | Aromatic CH. |

| ~ 122 | C-3 | Aromatic CH in the pyridine ring. |

| ~ 24 | C2-CH₃ | Methyl carbon. |

| ~ 21 | C6-CH₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bonds.

Experimental Protocol for IR Analysis

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretching |

| 2920-2980 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1600-1620 | Strong | C=C and C=N ring stretching |

| 1450-1550 | Medium-Strong | Aromatic ring stretching |

| ~1090 | Medium | C-Cl stretching[4] |

| 800-900 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.

Experimental Protocol for MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Predicted Mass Spectrum Data (EI)

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with an isotopic pattern indicative of the presence of one chlorine atom.

| m/z | Relative Intensity | Assignment |

| 191 | ~100% | [M]⁺ (with ³⁵Cl) |

| 193 | ~33% | [M+2]⁺ (with ³⁷Cl) |

| 176 | Variable | [M-CH₃]⁺ |

| 156 | Variable | [M-Cl]⁺ |

| 141 | Variable | [M-Cl-CH₃]⁺ |

digraph "MS Fragmentation" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];M [label="[M]⁺\nm/z 191/193", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z 176/178"]; M_minus_Cl [label="[M-Cl]⁺\nm/z 156"]; M_minus_Cl_minus_CH3 [label="[M-Cl-CH₃]⁺\nm/z 141"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_Cl [label="- •Cl"]; M_minus_Cl -> M_minus_Cl_minus_CH3 [label="- •CH₃"]; }

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2,6-dimethylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Within this diverse family, derivatives of 4-chloro-2,6-dimethylquinoline represent a promising, yet underexplored, subclass with significant therapeutic potential. The strategic placement of a reactive chloro group at the 4-position, coupled with the electronic and steric influence of the dimethyl substituents, provides a versatile platform for the synthesis of novel derivatives. This technical guide synthesizes the current understanding of the biological activities of these compounds, with a primary focus on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, and its derivatives are integral to the development of numerous therapeutic agents.[2] These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[3][4] The biological versatility of the quinoline nucleus stems from its ability to intercalate into DNA, inhibit key enzymes such as topoisomerases and protein kinases, and generate reactive oxygen species (ROS).[5][6]

The this compound core serves as a key intermediate for the synthesis of a variety of derivatives. The chlorine atom at the 4-position is a reactive site, readily undergoing nucleophilic substitution, allowing for the introduction of diverse functional groups and the modulation of the molecule's biological activity.

Anticancer Activity of this compound Analogs

Derivatives of the quinoline scaffold have shown significant promise as anticancer agents, acting through various mechanisms to halt the proliferation of cancer cells and induce apoptosis.[2] While specific data on derivatives of this compound is limited, extensive research on structurally related compounds, particularly 4-aminoquinoline and quinoline-chalcone hybrids, provides valuable insights into their potential anticancer activities and mechanisms of action.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are often multi-faceted, targeting several key cellular processes:

-

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, survival, and proliferation.[1] By blocking the ATP-binding site of kinases such as EGFR and VEGFR, these derivatives can disrupt downstream signaling cascades essential for tumor progression.[1]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[5] Furthermore, some derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[5]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death, or apoptosis, through various pathways. This can involve the dissipation of the mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the activation of caspases, a family of proteases that execute the apoptotic program.[7]

-

Cell Cycle Arrest: By interfering with the machinery that controls cell division, these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their further proliferation.[2]

Signaling Pathway: Kinase Inhibition by Quinoline Derivatives

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a this compound derivative.

Quantitative Analysis of Cytotoxicity

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone | (E)-3-(4-methoxyphenyl)-1-(4-(methyl(2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one | MGC-803 (Gastric) | <20 | [5] |

| HCT-116 (Colon) | <20 | [5] | ||

| MCF-7 (Breast) | <20 | [5] | ||

| Quinoline-Chalcone | (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one | MGC-803 (Gastric) | <20 | [5] |

| HCT-116 (Colon) | <20 | [5] | ||

| MCF-7 (Breast) | <20 | [5] | ||

| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | 51.57 | [6] |

| MDA-MB-468 (Breast) | 8.73 | [6] | ||

| 4-Aminoquinoline | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [6] |

| MDA-MB-468 (Breast) | 13.72 | [6] | ||

| 7-Chloro-(4-thioalkylquinoline) | Compound 73 | Leukemic and Colorectal | Not Specified | [7] |

| 7-Chloro-(4-thioalkylquinoline) | Compound 74 | Leukemic and Colorectal | Not Specified | [7] |

| 7-Chloro-(4-thioalkylquinoline) | Compound 81 | HCT116, Leukemic, Lung, Osteosarcoma | Not Specified | [7] |

Note: The IC₅₀ values for the quinoline-chalcone derivatives were reported as being less than 20 µM, indicating potent activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle-treated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Workflow: In Vitro Cytotoxicity Evaluation

Caption: A streamlined workflow for determining the in vitro cytotoxicity of novel compounds.

Antimicrobial Activity of this compound Analogs

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and the this compound scaffold holds potential for the development of novel antibacterial and antifungal compounds.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse and can include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics. By inhibiting these enzymes, quinoline derivatives can block bacterial cell division.

-

Disruption of Cell Membrane Integrity: Some quinoline compounds can interact with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain quinoline derivatives have been shown to inhibit biofilm formation, rendering bacteria more susceptible to conventional antibiotics.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some quinoline derivatives can interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption and fungal cell death.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinolyl Hydrazones | Compound 18j | Various Pathogenic Strains | 6.25 - 100 | |

| 4-Hydroxy-2-quinolone Analogs | Brominated analog 3j | Aspergillus flavus | 1.05 | |

| Quinoxaline Derivatives | Compound 5k | Acidovorax citrulli | Good Activity | |

| Quinoxaline Derivatives | Compound 5j | Rhizoctonia solani | EC₅₀ = 8.54 | |

| Quinoxaline Derivatives | Compound 5t | Rhizoctonia solani | EC₅₀ = 12.01 |

Note: EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Serial twofold dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow: Antimicrobial Susceptibility Testing

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial compound.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established due to the limited number of dedicated studies, analysis of related quinoline scaffolds provides valuable predictive insights:

-

Position 4 Substitutions: The introduction of various amino and thioether moieties at the 4-position, replacing the chloro group, is a common strategy to enhance biological activity. The nature of the substituent significantly influences the compound's potency and target selectivity. For instance, the presence of a dimethylaminoethylamino side chain at the 4-position of a 7-chloroquinoline core resulted in potent cytotoxicity against breast cancer cells.[6]

-

Substituents on the Benzenoid Ring: Modifications at other positions on the quinoline ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and steric profile of the molecule, thereby impacting its interaction with biological targets.

-

Hybrid Molecules: The conjugation of the this compound scaffold with other pharmacophores, such as chalcones or pyrimidines, is a promising strategy for developing hybrid molecules with enhanced or dual biological activities.[5]

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the existing body of research on closely related quinoline derivatives strongly suggests significant potential in the realms of anticancer and antimicrobial drug development, there is a clear and pressing need for focused studies on derivatives of this specific core.

Future research should prioritize the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad panel of cancer cell lines and microbial pathogens. Such studies will not only provide crucial quantitative data on their efficacy but also enable the elucidation of detailed structure-activity relationships, guiding the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are essential to identify the precise molecular targets and signaling pathways modulated by these derivatives, which will be instrumental in their future clinical development.

References

-

He, W., Liu, Y., Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

-

Janeckova, L., Skarkova, V., Plsikova, J., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Docta Complutense. [Link]

-

Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 19(21), 6031-6047. [Link]

-

Solomon, V. R., Puri, N., & Lee, H. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4238-4242. [Link]

-

Patel, R. V., & Mehta, A. G. (2012). Synthesis of this compound. ResearchGate. [Link]

-

Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558. [Link]

-

Li, Y., Zhang, Y., Wang, Y., et al. (2021). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 12(4), 676-684. [Link]

-

Hussaini, S. M., Afzal, O., & Altamimi, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23891-23919. [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2025). Design, Synthesis and Evaluation of Cytotoxicity of Novel Chromeno[4,3-b]quinoline Derivatives. ResearchGate. [Link]

-

Parfenov, E. A., & Parfenova, L. V. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4), 774-785. [Link]

-

Li, Y., Zhang, Y., Wang, Y., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1274-1277. [Link]

-

Wang, Y., Li, Y., Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

-

Khedkar, P. M., Malpathak, V. V., & Kauthale, S. S. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]

-

Abedi, A., Talele, T. T., & Hosseinzadeh, L. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 14(4), 1077-1089. [Link]

-

Martins, C., Santos, M. A., & Iriepa, I. (2011). Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. European Journal of Medicinal Chemistry, 46(9), 4165-4176. [Link]

-

Mahajan, A., & Chauhan, P. M. S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Martins, C., Santos, M. A., & Iriepa, I. (2025). Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. ResearchGate. [Link]

-

Singh, R. K., Singh, A., & Singh, P. P. (2014). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 5(6), 664-668. [Link]

-

El-Faham, A., & El-Sayed, W. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4192. [Link]

-

Maheshwari, R., & Singh, R. P. (2025). Synthesis and biological activity of 2-(substituted quinolin-6-YL)-4H-1- benzopyran-4-ones. ResearchGate. [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2022). Some bioactive pyrimidine and quinoline against cancer cell lines. ResearchGate. [Link]

-

Rodrigues, T., de Souza, M. C. B. V., & Ferreira, V. F. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

-

Gouda, M. A., Eldien, H. F., & Al-Dhfyan, A. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Heliyon, 10(4), e25883. [Link]

-

Kouznetsov, V. V., & Mendez, L. Y. V. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry, 15(24), 2539-2553. [Link]

-

Rujirawilai, T., Cheenpracha, S., & Loetchutinat, C. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. [Link]

-

Khan, A., Al-Mohaimeed, A. M., & Al-Anazi, M. R. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(16), 1187-1200. [Link]

-

Prabha, K., Vennila, K. N., & Rajendra Prasad, K. J. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

-

He, W., Liu, Y., Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Center for Biotechnology Information. [Link]

-

Kumar, A., & Sharma, S. (2011). Biological activities of quinoline derivatives. PubMed. [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 8-12. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. PubMed. [Link]

-

Al-Omair, M. A. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48113-48128. [Link]

-

Jampilek, J. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Center for Biotechnology Information. [Link]

-

Nguyen, T. H., Le, T. H., & Huynh, T. N. P. (2017). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Vietnam Journal of Chemistry, 55(5), 629-634. [Link]

-

Asif, M. (2019). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

-

Sharma, P., & Kumar, A. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000215. [Link]

-

Sharma, P., & Kumar, A. (2025). therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. [Link]

-

Chen, Y.-L., & Hung, H.-M. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2969. [Link]

-

Kumar, A., & Sharma, S. (2011). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Link]

-

Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154-165. [Link]

-

Ali, M. A., & Ismail, N. H. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. National Center for Biotechnology Information. [Link]

-

Mahmoud, A. E., & El-Sayed, M. A. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29931-29953. [Link]

-

Liu, Y., He, W., & Li, Y. (2021). In vitro inhibition of cancer cell line growth by compounds 1k, 4c a. ResearchGate. [Link]

-

ResearchGate. (2020). The anticancer IC50 values of synthesized compounds. [Link]

-

Wang, Y., Li, Y., & Zhang, Y. (2021). Synthesis and Anticancer Evaluation of 4‐C Derivatives of Diphyllin. Chemistry & Biodiversity, 18(11), e2100511. [Link]

-

Zhang, Y., Li, Y., & Wang, Y. (2014). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | MDPI [mdpi.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docta.ucm.es [docta.ucm.es]

- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-2,6-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-2,6-dimethylquinoline, a substituted quinoline of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, established synthesis protocols, and its role as a versatile building block in the development of novel therapeutic agents.

Core Identifiers and Chemical Structure

This compound is a heterocyclic aromatic compound. Its structure features a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This core is substituted with a chlorine atom at the 4-position and methyl groups at the 2- and 6-positions.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 6270-08-2 | |

| Molecular Formula | C₁₁H₁₀ClN | |

| Molecular Weight | 191.66 g/mol | |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | Cc1ccc2nc(C)cc(Cl)c2c1 | |

| InChI | 1S/C11H10ClN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |

| Physical Form | Solid |